molecular formula C11H6Cl2N2O3 B11663718 5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11663718
M. Wt: 285.08 g/mol
InChI Key: SQYOZZVSVQWNJN-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diazinane ring substituted with a dichlorophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,6-dichlorobenzaldehyde with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, to facilitate the condensation reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
  • (5E)-5-[(2,6-dichlorophenyl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the diazinane ring.

Properties

Molecular Formula

C11H6Cl2N2O3

Molecular Weight

285.08 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H6Cl2N2O3/c12-7-2-1-3-8(13)5(7)4-6-9(16)14-11(18)15-10(6)17/h1-4H,(H2,14,15,16,17,18)

InChI Key

SQYOZZVSVQWNJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)NC2=O)Cl

Origin of Product

United States

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